2-(3,4-dimethoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
Description
This compound features a 4,5-dihydroimidazole core substituted with a 3-nitrobenzylthio group at position 2 and a 3,4-dimethoxyphenyl-acetyl moiety at position 1. The 3,4-dimethoxyphenyl group contributes electron-donating properties, while the 3-nitrobenzylthio substituent introduces strong electron-withdrawing effects. This combination likely influences reactivity, solubility, and biological interactions, making it a candidate for pharmaceutical or material science applications.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-27-17-7-6-14(11-18(17)28-2)12-19(24)22-9-8-21-20(22)29-13-15-4-3-5-16(10-15)23(25)26/h3-7,10-11H,8-9,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFYNDYSPWGOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone , identified by its CAS number 877656-50-3 , is a complex organic molecule with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 457.5 g/mol . The structure consists of a 3,4-dimethoxyphenyl group linked to a thioether and an imidazole moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives containing thioether and imidazole groups have shown moderate activity against bacterial and fungal strains:
- In vitro studies demonstrated that compounds with similar structures exhibit significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For example, a study found that certain synthesized compounds demonstrated moderate antimicrobial efficacy comparable to standard antibiotics like Streptomycin and Nystatin .
Anticancer Properties
Imidazole derivatives have been extensively studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell line studies indicated that imidazole-based compounds can inhibit cell proliferation in various cancer cell lines by triggering apoptotic pathways . The specific compound may exhibit similar properties due to its structural characteristics.
Other Pharmacological Effects
Research has also highlighted other potential pharmacological effects including:
- Anti-inflammatory activity : Compounds with methoxy groups have shown promise in reducing inflammation in various models.
- Neuroprotective effects : Some imidazole derivatives are being investigated for their potential role in neurodegenerative diseases .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Neuroprotective Studies :
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Physicochemical Properties
Key analogs for comparison :
- Compound A: 2-(3,4-Dimethoxyphenyl)-1-(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone ()
- Compound B: (4-Nitrophenyl)(2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)methanone ()
- Compound C: 2-(N-substituted)-1-(2,4,5-triphenyl-1H-imidazole-1-yl)ethanone derivatives ()
Structural and Spectral Comparisons
- Nitro vs. Methoxy Groups: The target compound’s 3-nitrobenzylthio group would exhibit distinct IR peaks at ~1485 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch), absent in Compound A’s methyl analog. Methoxy groups (as in the target’s 3,4-dimethoxyphenyl) show C-O stretches near 1234 cm⁻¹ .
- Aromatic Proton Environments : The 1H NMR of the target compound would display complex splitting for the 3,4-dimethoxyphenyl group (δ ~6.5–7.5 ppm) and deshielded protons adjacent to the nitro group (δ ~8.0–8.5 ppm), contrasting with Compound B’s trifluoromethyl-induced shifts (δ ~7.6–8.2 ppm) .
Critical Analysis of Substituent Effects
- Nitro Group : Enhances electrophilicity and hydrogen-bonding capacity but reduces synthetic yield (25% in 6c vs. 40% in methyl analog 6b) .
- Methoxy vs. Trifluoromethyl : Methoxy groups improve solubility in polar solvents, whereas trifluoromethyl (Compound B) increases lipophilicity and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
